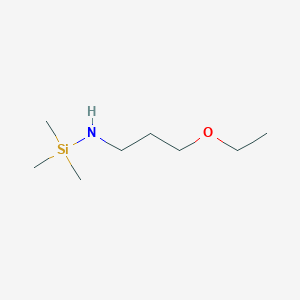
Propan-2-yl 2-benzamido-3-hydroxytridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-benzamido-3-hydroxytridecanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzamido group, a hydroxy group, and a tridecanoate chain, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-benzamido-3-hydroxytridecanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-benzamido-3-hydroxytridecanoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-benzamido-3-hydroxytridecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-benzamido-3-oxotridecanoate.
Reduction: Formation of 2-amino-3-hydroxytridecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-benzamido-3-hydroxytridecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-benzamido-3-hydroxytridecanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-benzamido-3-hydroxydecanoate
- Propan-2-yl 2-benzamido-3-hydroxydodecanoate
- Propan-2-yl 2-benzamido-3-hydroxyhexadecanoate
Uniqueness
Propan-2-yl 2-benzamido-3-hydroxytridecanoate is unique due to its specific chain length and the presence of both benzamido and hydroxy functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
921938-70-7 |
|---|---|
Molecular Formula |
C23H37NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
propan-2-yl 2-benzamido-3-hydroxytridecanoate |
InChI |
InChI=1S/C23H37NO4/c1-4-5-6-7-8-9-10-14-17-20(25)21(23(27)28-18(2)3)24-22(26)19-15-12-11-13-16-19/h11-13,15-16,18,20-21,25H,4-10,14,17H2,1-3H3,(H,24,26) |
InChI Key |
UNJYJSXIZUOZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(C(=O)OC(C)C)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea](/img/structure/B12630941.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
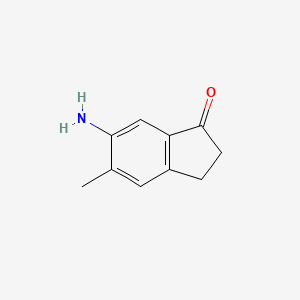
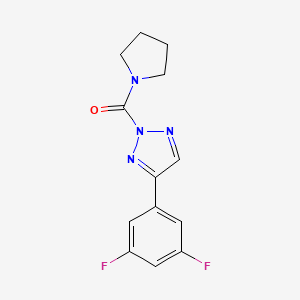
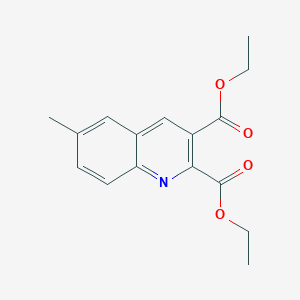
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
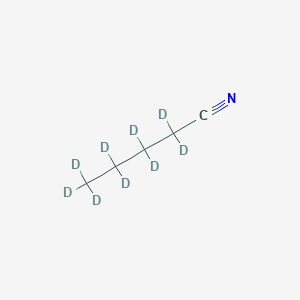
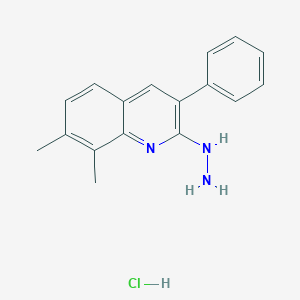
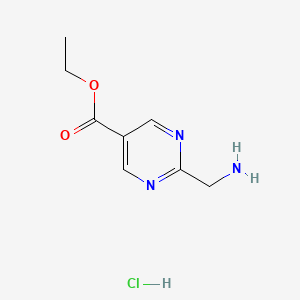

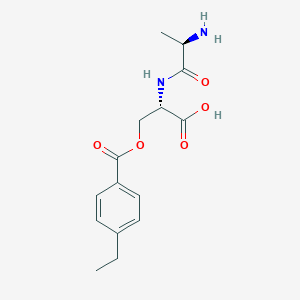
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
